
6-Bromohepta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H11BrO. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a hepta-2,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the bromination of hepta-2,6-dien-1-ol. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromohepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hepta-2,6-dien-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hepta-2,6-dienal or hepta-2,6-dienoic acid.
Reduction: Formation of hepta-2,6-dien-1-ol.
Substitution: Formation of hepta-2,6-dien-1-ol derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
6-Bromohepta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromohepta-2,6-dien-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexanol: Similar structure but lacks the diene functionality.
(2E,6Z)-nona-2,6-dien-1-ol: Contains a similar diene structure but with different substituents.
Properties
CAS No. |
137609-79-1 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
6-bromohepta-2,6-dien-1-ol |
InChI |
InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6-9/h2,4,9H,1,3,5-6H2 |
InChI Key |
XVDPXFZUSQDFFI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC=CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















